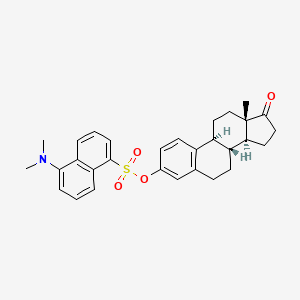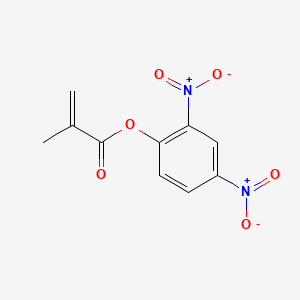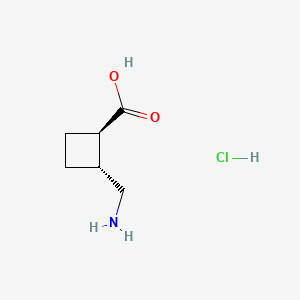
Hddfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is a flavonoid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of hexyloxy, dihydroxy, dimethoxy, and phosphate groups attached to a flavone backbone. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of Key Intermediates: The synthesis begins with the preparation of 2-hydroxy-4,5,6-trimethoxyacetophenone and 3,4-benzyloxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid and 3,4-dihydroxybenzaldehyde, respectively.
Formation of Flavone Core: These intermediates are then reacted under phase transfer catalysis (PTC) conditions to form the flavone core structure.
Introduction of Hexyloxy and Phosphate Groups:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroflavones.
Applications De Recherche Scientifique
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex flavonoid derivatives.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate involves its interaction with specific molecular targets and pathways. One notable mechanism is its inhibition of the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes. By inhibiting this enzyme, the compound reduces the production of leukotrienes, which are mediators of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A similar flavonoid with additional methoxy groups.
5,7,4’-Trihydroxy-3,6-dimethoxyflavone: Another flavonoid with a different substitution pattern.
Uniqueness
5-Hexyloxy-3’,4’-dihydroxy-6,7-dimethoxyflavone 4’-phosphate is unique due to the presence of the hexyloxy and phosphate groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111372-46-4 |
|---|---|
Formule moléculaire |
C23H27O10P |
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
[4-(5-hexoxy-6,7-dimethoxy-4-oxochromen-2-yl)-2-hydroxyphenyl] dihydrogen phosphate |
InChI |
InChI=1S/C23H27O10P/c1-4-5-6-7-10-31-23-21-16(25)12-18(32-19(21)13-20(29-2)22(23)30-3)14-8-9-17(15(24)11-14)33-34(26,27)28/h8-9,11-13,24H,4-7,10H2,1-3H3,(H2,26,27,28) |
Clé InChI |
WHFSJKCACRWVPW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCOC1=C2C(=CC(=C1OC)OC)OC(=CC2=O)C3=CC(=C(C=C3)OP(=O)(O)O)O |
| 111372-46-4 | |
Synonymes |
5-hexyloxy-3',4'-dihydroxy-6,7-dimethoxyflavone 4'-phosphate HDDFP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















